molecular formula C11H18N2O2 B019699 1-Boc-4-cyanopiperidine CAS No. 91419-52-2

1-Boc-4-cyanopiperidine

Cat. No. B019699
Key on ui cas rn: 91419-52-2
M. Wt: 210.27 g/mol
InChI Key: UQADQTBQNVARAP-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

1-tert-Butyloxycarbonyl-4-piperidone (13 g) and p-toluenesulfonylmethylisocyanate (16.6 g) were added to 1,2-dimethoxyethane (90 ml) and ethanol (10 ml). The solution was cooled in ice, potassium tert-butoxide (8.3 g) was added thereto under stirring and the mixture was stirred at room temperature for 6.5 hours. Water was added to the reaction solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, concentrated in vacuo and the resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 4-cyanopiperidine-1-carboxylic acid tert-butyl ester (8.0 g) as a solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(C)C=CC(S([CH2:24][N:25]=C=O)(=O)=O)=CC=1.COCCOC.CC(C)([O-])C.[K+]>O.C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:24]#[N:25])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
16.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CN=C=O)C
Name
Quantity
90 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 6.5 hours
Duration
6.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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